1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(isopropylamino)propan-2-ol hydrochloride
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Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features an adamantane core, which is a tricyclic hydrocarbon, and is often used in medicinal chemistry due to its stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the methoxy group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, enhancing its solubility and stability.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2.ClH/c1-12(2)18-9-16(19)10-20-11-17-6-13-3-14(7-17)5-15(4-13)8-17;/h12-16,18-19H,3-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGGLIHEQAFXIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCC12CC3CC(C1)CC(C3)C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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